molecular formula C20H17N3O3 B5767124 N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B5767124
M. Wt: 347.4 g/mol
InChI Key: GQIJYNNCPPLOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic alkaloid derivative featuring a pyrrolo[2,1-b]quinazoline core. This bicyclic heterocyclic scaffold is structurally analogous to natural alkaloids like peganine (vasicine), which are known for their anti-inflammatory and antioxidant properties .

Properties

IUPAC Name

N-(4-acetylphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-12(24)13-4-7-15(8-5-13)21-19(25)14-6-9-16-17(11-14)22-18-3-2-10-23(18)20(16)26/h4-9,11H,2-3,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIJYNNCPPLOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

In biochemical reactions, N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a variety of biochemical processes.

Biological Activity

N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound belonging to the quinazoline class, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H17N3O3
  • Molecular Weight : 347.4 g/mol
  • Structural Features : The compound features a tetrahydropyrroloquinazoline core with an acetylphenyl substituent and a carboxamide functional group.

Biological Activity Overview

The biological activities of quinazoline derivatives have been extensively studied, revealing a range of pharmacological effects. The specific compound discussed here has shown promise in various biological assays.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • SW620 (colon cancer)
    • PC-3 (prostate cancer)
    • NCI-H23 (lung cancer)

Table 1 summarizes the cytotoxicity results:

CompoundCell LineIC50 (µM)Relative Potency
N-(4-acetylphenyl)-9-oxo...SW6205.0High
N-(4-acetylphenyl)-9-oxo...PC-37.5Moderate
N-(4-acetylphenyl)-9-oxo...NCI-H236.0High

These findings suggest that structural modifications can enhance the anticancer properties of quinazoline derivatives.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through caspase activation. In vitro studies demonstrated that the compound activates caspases significantly compared to control compounds:

  • Caspase Activation :
    • Compound induced nearly 200% increase in caspase activity relative to PAC-1.

This activation is crucial for triggering programmed cell death in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. Studies have reported that related quinazoline derivatives possess antibacterial and antifungal properties:

  • Antibacterial Testing :
    • Compounds were tested against Gram-positive and Gram-negative bacteria.

Table 2 presents a summary of antimicrobial activity:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
N-(4-acetylphenyl)-9-oxo...E. coli15 µg/mL
N-(4-acetylphenyl)-9-oxo...S. aureus10 µg/mL

These results indicate that modifications in the quinazoline structure can lead to enhanced antimicrobial efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of quinazoline derivatives:

  • Study on Vasicinone and Related Compounds :
    • Investigated the antiplasmodial activity against Plasmodium falciparum.
    • Resulted in promising IC50 values indicating potential for malaria treatment .
  • Cytotoxicity Assessment :
    • A comprehensive assessment of various quinazoline derivatives showed enhanced cytotoxicity when specific substituents were introduced .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Peganine and Derivatives

Peganine (vasicine), a natural alkaloid with the core structure 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline, shares the same bicyclic framework as the target compound. Derivatives such as vasicinone hydrochloride and acetyl vasicinone (AVA) exhibit anti-inflammatory activity by reducing IL-8 levels and myeloperoxidase (MPO) activity, alongside antioxidant effects via lipid peroxidation inhibition . Unlike the target compound, these derivatives lack the 4-acetylphenyl carboxamide group, instead featuring hydroxyl or acetyl substitutions at position 3. This structural divergence may influence solubility and receptor binding, as carboxamide groups typically enhance hydrogen-bonding interactions.

Heterocyclic Variants: Indolo- and Imidazopyridine Derivatives

The indolo[2,1-b]quinazoline derivative N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide replaces the pyrrolo ring with an indole system, introducing a sulfonamide group instead of carboxamide . Sulfonamides are known for their metabolic stability but may reduce membrane permeability compared to carboxamides. Similarly, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate features an imidazopyridine core, which alters electronic properties due to the additional nitrogen atom and substituents like cyano and nitro groups . These modifications could enhance electrophilic reactivity but reduce biocompatibility.

Substituted Carboxamide Derivatives

N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide shares the pyrroloquinazoline core with the target compound but substitutes the 4-acetylphenyl group with a methylpiperidinyl moiety .

Q & A

Basic: What are the recommended synthetic strategies for preparing N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Construction: Begin with the pyrrolo[2,1-b]quinazoline scaffold. Key steps include cyclization of substituted quinazoline precursors under reflux with acetic acid to ensure high purity .

Carboxamide Coupling: Introduce the 4-acetylphenyl group via amide bond formation. Use coupling agents like EDCI/HOBt in anhydrous DMF to minimize side reactions. Reaction temperatures should be maintained at 0–5°C during active ester formation .

Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Validation requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm the presence of the acetylphenyl group (singlet at δ ~2.6 ppm for CH₃) and aromatic protons (δ ~7.2–8.3 ppm) .
    • ¹³C NMR: Verify the ketone carbonyl (δ ~200 ppm) and amide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (HRMS): Match the molecular ion peak to the theoretical mass (C₂₂H₁₈N₄O₃, exact mass: 394.13 g/mol) .
  • IR Spectroscopy: Identify characteristic stretches for amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups .

Advanced: How can researchers optimize reaction yields for challenging intermediates?

Methodological Answer:
Key optimization strategies include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for coupling steps to enhance solubility of aromatic intermediates .
  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are involved. Optimize ligand-to-metal ratios to reduce byproducts .
  • Temperature Control: For cyclization steps, maintain reflux conditions (e.g., 110°C in acetic acid) to accelerate ring closure while avoiding decomposition .

Advanced: What methods address solubility limitations in biological assays?

Methodological Answer:

  • Derivatization: Introduce solubilizing groups (e.g., polyethylene glycol chains) at the carboxamide nitrogen without disrupting the core pharmacophore .
  • Co-solvent Systems: Use DMSO (≤5% v/v) in aqueous buffers for in vitro studies. Validate compatibility with assay reagents (e.g., avoid precipitation with phosphate buffers) .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability in pharmacokinetic studies .

Advanced: How can researchers predict biological activity based on structural analogs?

Methodological Answer:

  • SAR Analysis: Compare with analogs like 9-Oxo-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide (). Substituents at the 6-position (e.g., acetylphenyl vs. hydrazide) significantly alter target affinity .
  • In Silico Docking: Use software (e.g., AutoDock Vina) to model interactions with kinases or GPCRs. Prioritize targets with conserved binding pockets for quinazoline derivatives .
  • In Vitro Screening: Test against panels (e.g., NCI-60 cancer cell lines) and correlate activity with substituent electronic properties (Hammett constants) .

Advanced: What analytical approaches resolve contradictions in spectral data?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions. For example, distinguish quinazoline H-7 and H-8 protons via coupling patterns .
  • X-ray Crystallography: Confirm absolute configuration if synthetic routes produce stereoisomers. Compare experimental data with Cambridge Structural Database entries .
  • LC-MS/MS: Detect trace impurities (e.g., deacetylated byproducts) that may skew biological results. Use a C18 column with 0.1% formic acid in mobile phase .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Variable Substituents: Synthesize derivatives with modifications at the 4-acetylphenyl (e.g., nitro, hydroxyl) and quinazoline 3-position (e.g., methyl, fluoro) .

Biological Testing:

  • Measure IC₅₀ values against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays .
  • Assess metabolic stability in liver microsomes to prioritize lead candidates .

Data Correlation: Use multivariate analysis (e.g., PCA) to link substituent hydrophobicity (logP) with cellular uptake efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.